Sulforidazine
Overview
Description
Sulforidazine, also known by its trade names Imagotan, Psychoson, and Inofal, is a typical antipsychotic and a metabolite of thioridazine. It is more potent than its parent compound, thioridazine, and is primarily used in the treatment of schizophrenia and other psychotic disorders .
Mechanism of Action
Target of Action
Sulforidazine, also known as Imagotan, is a typical antipsychotic and a metabolite of thioridazine . It primarily targets dopamine receptors in the brain . The compound’s pharmacological effects are believed to be largely due to its metabolism into this compound and mesoridazine .
Mode of Action
This compound acts as a dopamine receptor blocker . It inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, memory, and other important brain functions . By blocking dopamine receptors, this compound can help regulate dopamine levels and mitigate symptoms of certain mental health disorders .
Biochemical Pathways
It’s known that this compound, like other antipsychotics, influences thedopaminergic pathways in the brain . These pathways are involved in motor control, reward, and several other cognitive and emotional functions .
Pharmacokinetics
It’s known that this compound is a metabolite of thioridazine, which suggests that it may share similar absorption, distribution, metabolism, and excretion (adme) properties . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of dopamine activity in the brain . By blocking dopamine receptors, this compound can help regulate dopamine levels, potentially alleviating symptoms of mental health disorders such as schizophrenia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many drugs, including this compound. Factors such as temperature, pH, and the presence of other substances can affect how a drug is absorbed, distributed, metabolized, and excreted . .
Biochemical Analysis
Biochemical Properties
Sulforidazine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have a greater potency on striatal dopamine autoreceptors compared to thioridazine . This suggests that this compound may interact with these receptors, influencing their activity and thus playing a role in biochemical reactions.
Cellular Effects
The cellular effects of this compound are primarily related to its role as an antipsychotic. It is believed to exert its effects by influencing various cellular processes. For example, it has been suggested that this compound may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, molecular docking studies have shown that this compound may inhibit Penicillin-binding proteins PBP3 and PBP2a, which could be a possible mechanism of action against Staphylococcus aureus and MRSA strains .
Metabolic Pathways
This compound is a metabolite of thioridazine, suggesting that it is involved in the metabolic pathways of this parent compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulforidazine can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-2’-amino-4’-methylsulphonyl-diphenyl sulfide with 2-(2-chloroethyl)-1-methylpiperidine . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Sulforidazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Various substitution reactions can occur, particularly at the aromatic ring and the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound. These products can have different pharmacological properties and uses .
Scientific Research Applications
Sulforidazine has several scientific research applications, including:
Chemistry: Used as a model compound in studies of phenothiazine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Medicine: Primarily used as an antipsychotic in the treatment of schizophrenia and other psychotic disorders.
Comparison with Similar Compounds
Similar Compounds
Thioridazine: The parent compound of sulforidazine, used as an antipsychotic but less potent.
Mesoridazine: Another metabolite of thioridazine, also more potent than the parent compound.
Chlorpromazine: A typical antipsychotic with a similar mechanism of action but different chemical structure.
Uniqueness
This compound’s uniqueness lies in its higher potency compared to thioridazine and its specific receptor binding profile. This makes it more effective in treating certain psychotic disorders with potentially fewer side effects .
Properties
IUPAC Name |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGCRGJDQJIJAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864531 | |
Record name | (+/-)-Thioridazine-2-sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulforidazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042015 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14759-06-9 | |
Record name | Sulforidazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14759-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulforidazine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014759069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Thioridazine-2-sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulforidazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFORIDAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7599I244X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sulforidazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042015 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
121 - 123 °C | |
Record name | Sulforidazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042015 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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